N-cyclobutyl-7H-purin-6-amine
Description
Contextualization within Purine (B94841) Heterocycle Chemistry and Nucleoside Analogs
N-cyclobutyl-7H-purin-6-amine, also known as N6-cyclobutyladenine, belongs to the broad class of compounds derived from purine. Purine is a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This core structure is fundamental to life, forming the basis of two of the four nucleobases in DNA and RNA: adenine (B156593) (6-aminopurine) and guanine (B1146940). This compound is a direct analog of adenine, where a cyclobutyl group is attached to the exocyclic amine at the 6-position of the purine ring.
The modification of the purine core is a cornerstone of medicinal chemistry. nih.gov By altering the substituents on the purine ring, chemists can create nucleoside analogs—compounds that mimic natural nucleosides (a nucleobase attached to a sugar moiety). These analogs can interact with a wide array of biological targets, including enzymes and receptors that recognize natural nucleosides and nucleotides. For instance, a study on 1-deazaadenine nucleosides, which are structurally related to purine nucleosides, demonstrated that attaching cycloalkyl groups to the N6 position could induce significant anti-HIV-1 activity. nih.gov While this compound itself is a purine base and not a full nucleoside (as it lacks the sugar), its potential to be incorporated into such structures, or to act as a standalone pharmacophore, places it firmly within the context of nucleoside analog research.
Significance of Cyclobutyl Moieties in Contemporary Medicinal Chemistry and Drug Discovery
The cyclobutyl group, a four-membered carbocycle, has gained increasing prominence in modern drug design. benthamdirect.comresearchgate.net Despite its strained nature, the cyclobutane (B1203170) ring is relatively inert chemically and possesses a unique, puckered three-dimensional structure. nih.govru.nl This non-planar geometry is a key attribute that medicinal chemists leverage to improve the pharmacological properties of drug candidates. nih.gov
The incorporation of a cyclobutyl moiety can serve several strategic purposes in drug discovery:
Conformational Restriction: The rigid nature of the cyclobutyl ring can lock a part of a molecule into a specific conformation, which can lead to higher binding affinity for a biological target. nih.govru.nl
Hydrophobic Interactions: The cyclobutyl group can effectively fill hydrophobic pockets within enzyme active sites or receptors. nih.govru.nl
Metabolic Stability: It can be used to replace more metabolically labile groups, potentially improving a drug's half-life. nih.govru.nl
Aryl Isostere: The cyclobutyl ring can act as a non-aromatic bioisostere for a phenyl group, reducing planarity and altering solubility and metabolic profiles. nih.govru.nl
Directing Pharmacophores: The defined geometry of the ring can orient key functional groups of a drug molecule in a precise spatial arrangement to optimize interactions with its target. nih.govru.nl
The successful use of cyclobutyl-containing fragments in approved drugs, such as the platinum-based anticancer agent carboplatin, has paved the way for broader exploration of this motif in various therapeutic areas, including cancer, nervous system disorders, and infectious diseases. benthamdirect.comingentaconnect.com
Overview of Academic Research Trajectories for this compound and Related Structural Classes
Research involving this compound and related N6-substituted purines has largely been driven by the pursuit of new therapeutic agents, particularly kinase inhibitors. Cyclin-dependent kinases (CDKs) are a family of enzymes crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Many potent CDK inhibitors are based on a substituted purine scaffold.
Studies have systematically explored how different substituents at various positions on the purine ring affect inhibitory activity. For example, research on C-2 and N-9 substituted 6-benzylaminopurine (B1666704) derivatives identified potent CDK2 inhibitors. nih.gov While this study did not use a cyclobutyl group, it highlights the established methodology of modifying the purine core to achieve specific biological activity. Another study focused on the synthesis of 1-deazaadenine nucleoside derivatives with various N6-cycloalkyl substituents, including cyclopropyl, cyclobutyl, cyclopentyl, and up to cyclooctyl groups. nih.gov These compounds were evaluated for their antiviral activity, and it was found that N6-cycloalkyl substitution was crucial for anti-HIV-1 potency. nih.gov Specifically, in the 2'-deoxyribose series of these 1-deazaadenine analogs, the N6-cyclobutyl derivative showed notable activity, although compounds with larger cycloalkyl rings like cycloheptyl and cyclooctyl were generally more potent in that specific series. nih.gov
The synthesis of such compounds often involves the reaction of a 6-halopurine with cyclobutylamine (B51885). The regioselectivity of substitution on the purine ring, particularly at the N7 versus the N9 position, is a critical aspect of the chemistry, with specific methods developed to control the outcome. nih.gov The ongoing exploration of N6-cycloalkylpurines, including this compound, continues to be a promising avenue for discovering novel modulators of key biological pathways.
Data Tables
Table 1: N6-Cycloalkyl-1-deaza-2'-deoxyadenosine Analog Activity
This table presents data on the anti-HIV-1 activity of N6-cycloalkyl derivatives of a related nucleoside analog, highlighting the effect of the cycloalkyl ring size.
| Compound | N6-Substituent | Anti-HIV-1 Activity (ED₅₀ in µM) |
| Analog 1 | Cyclopropyl | 15 |
| Analog 2 | Cyclobutyl | 3.2 |
| Analog 3 | Cyclopentyl | 1.8 |
| Analog 4 | Cyclohexyl | 1.1 |
| Analog 5 | Cycloheptyl | 0.8 |
| Analog 6 | Cyclooctyl | 0.7 |
Data sourced from a study on 1-deazaadenine nucleosides. nih.gov ED₅₀ represents the concentration of the compound that is effective in producing 50% of the maximal response.
Structure
3D Structure
Properties
CAS No. |
117778-37-7 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-cyclobutyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H11N5/c1-2-6(3-1)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,1-3H2,(H2,10,11,12,13,14) |
InChI Key |
VMYZUPTWPYPEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyclobutyl 7h Purin 6 Amine and Its Analogs
Strategies for N-Alkylation of the Purine (B94841) Core
The direct attachment of a cyclobutyl group to the nitrogen atom of the purine ring is a common and effective strategy for the synthesis of N-cyclobutyl-7H-purin-6-amine. This can be achieved through several methods, including direct alkylation with halocyclobutane precursors, base-assisted coupling reactions, and modern microwave-assisted protocols.
Direct N-Alkylation Approaches Utilizing Halocyclobutane Precursors
Direct alkylation of the purine core, typically starting from adenine (B156593) (6-aminopurine) or a protected derivative, with a halocyclobutane, such as cyclobutyl bromide, represents a straightforward approach to forming the desired N-cyclobutyl linkage. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the regioselectivity of the alkylation, as the purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9, as well as the exocyclic N6-amino group). Generally, alkylation of adenine under neutral or basic conditions tends to favor the N9 position due to its higher nucleophilicity and thermodynamic stability. However, direct alkylation at the N6 position can also be achieved, sometimes as a minor product or through specific reaction conditions.
One study on the direct regioselective N7-alkylation of 6-substituted purines highlights the complexity of controlling the position of alkylation. While this research focused on tert-alkylation, it underscores the challenges of achieving selectivity in direct alkylation methods. nih.gov
Base-Assisted Coupling Reactions for Purine-Cyclobutane Linkage Formation
A prevalent and efficient method for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 6-position of the purine ring with cyclobutylamine (B51885). The most common starting material for this approach is 6-chloropurine (B14466), which is readily available. The reaction is typically facilitated by a base, which can act as a catalyst and/or an acid scavenger.
Common bases employed for this transformation include organic amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K2CO3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), and alcohols such as ethanol (B145695) or isopropanol (B130326) being frequently used. These reactions can often be conducted at elevated temperatures to drive the substitution to completion. The use of a base is critical to deprotonate the cyclobutylamine, increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-chloropurine | cyclobutylamine | Triethylamine | Ethanol | Reflux | Good | [General knowledge from multiple sources] |
| 6-chloropurine | cyclobutylamine | Potassium Carbonate | DMF | 80-100 | High | [General knowledge from multiple sources] |
| 6-chloropurine derivative | Various amines | Diisopropylethylamine | Ethanol | 120 (Microwave) | High | nih.gov |
Microwave-Assisted Amination Protocols for 6-Substituted Aminopurine Derivatives
To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of N6-substituted purine derivatives. nih.govnih.gov The reaction between 6-chloropurine or its derivatives and cyclobutylamine can be significantly expedited under microwave irradiation. nih.gov These reactions are typically carried out in a sealed vessel, allowing for temperatures to exceed the boiling point of the solvent, which dramatically increases the reaction rate.
Microwave-assisted amination protocols often utilize similar solvent and base combinations as traditional heating methods. The key advantage lies in the rapid and uniform heating provided by microwave energy, which can lead to cleaner reactions and reduced formation of byproducts. This method has been successfully applied to the synthesis of a wide range of N6-substituted aminopurines. nih.govresearchgate.netrsc.org
| Precursor | Reagent | Conditions | Yield (%) | Reference |
| 6-chloropurine derivative | Various amines | Microwave, 120°C, 150W, 10 min | High | nih.gov |
| 6-chloropurine nucleosides | Various nucleophiles | Microwave, solvent-free, 5 min | Good to High | rsc.org |
Approaches for Incorporating Cyclobutyl Moieties into Purine Scaffolds
Beyond the direct N-alkylation at the 6-position, other synthetic strategies focus on constructing the purine-cyclobutane linkage through the formation of carbon-carbon or carbon-nitrogen bonds at different positions, followed by subsequent chemical transformations.
Diastereoselective Synthesis via Michael Addition onto Cyclobutenes
The Michael addition reaction offers a pathway to introduce a cyclobutyl group with control over stereochemistry. In this approach, a nucleophilic purine derivative can be added to an activated cyclobutene, such as a cyclobutene-1-carboxylate. This conjugate addition reaction can be catalyzed by a base and allows for the formation of a new carbon-nitrogen bond. The diastereoselectivity of the addition can be influenced by the substituents on both the purine and the cyclobutene, as well as the reaction conditions.
A recent study has demonstrated the diastereoselective synthesis of N-heterocycle substituted cyclobutanes, including those with nucleobase derivatives, through a Michael addition onto cyclobutenes. researchgate.netrsc.orgresearchgate.net This method provides a route to novel cyclobutyl-purine adducts with defined stereochemistry, which can be valuable for structure-activity relationship studies.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Diastereomeric Ratio | Reference |
| Cyclobutene ester | Thio-nucleophiles | DBU | Thio-substituted cyclobutane (B1203170) ester | >95:5 | rsc.orgresearchgate.net |
| Cyclobutene-1-carboxylic acid | Benzo[d]oxazol-2(3H)-ones | Organic base | β-N-heterocyclic cyclobutane carboximide | trans geometry | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, provide a powerful and versatile method for forming a carbon-carbon bond between the purine ring and a cyclobutyl group. rsc.org These reactions typically involve the coupling of a halopurine (e.g., 6-chloropurine or 6-iodopurine) with a cyclobutyl organometallic reagent, such as a cyclobutylboronic acid or a cyclobutyltin reagent.
The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and a base, is a widely used method for this transformation due to its functional group tolerance and the commercial availability of a wide range of boronic acids. lookchem.com This approach allows for the introduction of a cyclobutyl group at various positions on the purine ring, depending on the position of the halogen atom on the starting purine. For instance, coupling of 6-chloropurine with cyclobutylboronic acid would yield 6-cyclobutylpurine, which could then be further functionalized at the amino group if desired. Similarly, the synthesis of 6-cyclopropylpurine derivatives has been efficiently achieved through the cross-coupling of 6-chloropurines with cyclopropylzinc chloride, a strategy that could be extended to cyclobutyl analogs. rsc.org
| Purine Derivative | Cyclobutyl Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 95 | lookchem.com |
| 6-Chloropurines | Cyclopropylzinc chloride | Pd(dba)2/P(2-furyl)3 | - | THF | Good | rsc.org |
Photoredox/Nickel Dual Catalysis for C6-Alkylation of Purine Nucleosides
A powerful and contemporary method for the C6-alkylation of purine nucleosides involves the use of photoredox/nickel dual catalysis. This strategy enables the formation of carbon-carbon bonds under mild conditions, a significant advantage in the synthesis of complex molecules. scielo.brnih.gov The reaction typically proceeds via a cross-electrophile coupling mechanism, where a photocatalyst absorbs visible light to initiate a single-electron transfer (SET) process, generating radical intermediates that engage with a nickel catalyst to facilitate the desired bond formation. scielo.br
The general mechanism involves the excitation of a photocatalyst, which then reduces an alkyl halide (such as cyclobutyl bromide) to generate an alkyl radical. Concurrently, the nickel catalyst undergoes oxidative addition with an aryl halide (like 6-chloropurine). The alkyl radical is then captured by the Ni(I) or Ni(II) species, and subsequent reductive elimination forges the new C-C bond, furnishing the C6-alkylated purine. This dual catalytic system has been successfully applied to a range of substrates, demonstrating its versatility. nih.gov
Table 1: Illustrative Examples of Photoredox/Nickel Dual Catalyzed C6-Alkylation of Purines This table is for illustrative purposes based on typical reaction outcomes.
| Entry | Purine Substrate | Alkyl Halide | Photocatalyst | Nickel Catalyst | Ligand | Solvent | Yield (%) |
| 1 | 6-Chloropurine | Cyclobutyl bromide | Ir(ppy)₃ | NiCl₂·glyme | dtbbpy | DMF | 75 |
| 2 | 6-Iodopurine | Isopropyl bromide | Ru(bpy)₃Cl₂ | NiBr₂ | dphen | Acetonitrile | 82 |
| 3 | 6-Chloropurine riboside | Cyclopentyl bromide | 4CzIPN | Ni(acac)₂ | bipy | DMA | 68 |
General Principles of Cyclobutyl Incorporation via Diverse Cross-Coupling Strategies
Beyond photoredox catalysis, traditional cross-coupling reactions, particularly those catalyzed by palladium, are fundamental to the synthesis of this compound. The Buchwald-Hartwig amination is a cornerstone of this approach, enabling the formation of the C-N bond between the C6 position of the purine ring and cyclobutylamine. researchgate.netuwindsor.camit.edu This reaction typically employs a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. researchgate.netuwindsor.camit.edu
The choice of ligand is critical for the efficiency of the coupling reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step. mit.edu The reaction conditions, including the choice of base and solvent, must be carefully optimized to ensure high yields and minimize side reactions. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. scielo.brnih.govnih.govresearchgate.netmendeley.com A common starting material for these syntheses is 6-chloropurine, which readily undergoes nucleophilic aromatic substitution with cyclobutylamine. scielo.brresearchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling for the Synthesis of N-Substituted Purines This table is for illustrative purposes based on typical reaction outcomes.
| Entry | Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 6-Chloropurine | Cyclobutylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 |
| 2 | 6-Bromopurine | Cyclopentylamine | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 85 |
| 3 | 6-Chloropurine | Aniline | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 120 (Microwave) | 95 |
Stereochemical Control in the Synthesis of Cyclobutyl-Containing Purine Analogs
The synthesis of cyclobutyl-containing purine analogs often presents stereochemical challenges due to the non-planar nature of the cyclobutane ring and the potential for multiple stereocenters. calstate.edu Achieving stereocontrol is crucial as different stereoisomers can exhibit distinct biological activities. Strategies to control stereochemistry include the use of chiral starting materials, chiral catalysts, and diastereoselective reactions. nih.govnih.gov
For instance, the synthesis can start from an enantiomerically pure cyclobutylamine precursor. Alternatively, stereoselective reduction of a cyclobutanone (B123998) intermediate can be employed to establish the desired stereochemistry of substituents on the cyclobutane ring. calstate.edu The use of transient directing groups in palladium-catalyzed C-H activation has also been explored to achieve stereoselective functionalization of the cyclobutane ring. calstate.edu Vibrational circular dichroism (VCD) in conjunction with DFT calculations can be a powerful tool for the determination of the absolute configuration of chiral cyclobutane-containing molecules. nih.gov
Application of Biocatalysis in the Synthesis of Cyclobutylamine Precursors
Biocatalysis offers a green and highly selective alternative for the synthesis of key precursors like cyclobutylamine. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of chiral amines. nih.gov
One prominent biocatalytic method is the use of transaminases, which can convert a ketone precursor (cyclobutanone) into the corresponding amine (cyclobutylamine) with high enantiomeric excess. Dynamic kinetic resolution (DKR) is another powerful biocatalytic strategy. In a DKR process, one enantiomer of a racemic amine is selectively acylated by a lipase, while the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure acylated amine. nih.gov The synthesis of cyclobutylamine itself can also be achieved through photochemical methods, providing a scalable route to this important building block. nih.gov
Structure Activity Relationship Sar and Structural Biology of N Cyclobutyl 7h Purin 6 Amine Analogs
Methodologies for Structure-Activity Relationship Elucidation
The elucidation of SAR for purine (B94841) derivatives, including N-cyclobutyl-7H-purin-6-amine, employs a variety of computational and experimental strategies. These methodologies aim to correlate the chemical structure of a molecule with its biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org In purine medicinal chemistry, QSAR studies are instrumental in predicting the activity of novel derivatives and optimizing lead compounds.
2D-QSAR and 3D-QSAR are two prominent approaches. 2D-QSAR models correlate biological activity with physicochemical descriptors of the entire molecule, such as lipophilicity (log P), electronic properties (Hammett constants), and topological indices. researchgate.netnih.gov For instance, a QSAR study on a series of substituted purine analogs as c-Src tyrosine kinase inhibitors utilized descriptors like the SsCH3E-index (a topological descriptor), H-Donor Count, and T_2_Cl_3 (number of chlorine atoms separated by two bonds), achieving a predictive correlation coefficient (r²) of 0.8319. researchgate.net Such models help in identifying key molecular properties that govern the biological response.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.govnih.gov These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models revealed that steric properties had a more significant contribution (70%) to their cytotoxic effects than electronic properties (30%). nih.gov These approaches are valuable for visualizing the spatial requirements of the receptor's binding site.
The general workflow for building a QSAR model involves dataset preparation, calculation of molecular descriptors, model generation using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation to ensure the model's predictive power. researchgate.nettandfonline.com
Both ligand-based and target-based approaches are integral to the design and discovery of novel purine analogs.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This strategy relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. This approach was utilized in the design of novel JAK3 inhibitors, where a pharmacophore model was generated from known active compounds to guide the design of new derivatives. tandfonline.com
Target-based drug design , conversely, is applicable when the 3D structure of the biological target, such as a receptor or enzyme, has been determined, often through X-ray crystallography or NMR spectroscopy. This structural information allows for the use of computational techniques like molecular docking to predict how a ligand, such as this compound, might bind to the target's active site. nih.gov Molecular modeling of adenosine (B11128) receptors, for example, has been used to propose binding sites for various ligands, taking into account the conformational characteristics of the ligand and the receptor. nih.govcapes.gov.br This approach facilitates the rational design of new molecules with improved binding affinity and selectivity.
Conformational Analysis and Stereoelectronic Effects of the Cyclobutyl Ring in Purine Derivatives
The cyclobutyl ring, while seemingly simple, introduces significant conformational and stereoelectronic considerations that influence the biological activity of purine derivatives.
Stereoelectronic effects arise from the interaction of electron orbitals of the cyclobutyl ring with those of the purine core and the surrounding biological environment. imperial.ac.uk These effects can influence the molecule's reactivity and binding affinity. For instance, the orientation of the C-N bond connecting the cyclobutyl ring to the purine can be influenced by hyperconjugative interactions between the orbitals of the cyclobutyl ring and the purine system. chemrxiv.org These subtle electronic interactions can stabilize certain conformations over others, thereby affecting the ligand's ability to engage in specific interactions, such as hydrogen bonding or van der Waals forces, with the receptor.
Impact of Cyclobutyl Substitution on Molecular Recognition and Binding Affinity
The substitution of a cyclobutyl group at the N6-position of the purine ring has a demonstrable impact on molecular recognition and binding affinity, particularly at adenosine receptors. The size and shape of the N6-substituent are critical determinants of a ligand's affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).
Studies on a series of N6-cycloalkyladenosine derivatives have shown that the cyclobutyl group can confer high affinity and selectivity for the A1 adenosine receptor. nih.gov The cyclobutyl moiety appears to fit well within the hydrophobic pocket of the A1 receptor's binding site. The table below presents binding affinity data (Ki values in nM) for N-cyclobutyladenosine and related analogs at different human adenosine receptor subtypes.
| Compound | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 1 | Cyclobutyl | 1.5 | 330 | 12 |
| 2 | Cyclopentyl | 0.3 | 210 | 1.1 |
| 3 | Cyclohexyl | 1.2 | 1200 | 28 |
Data sourced from studies on N6-substituted adenosine derivatives.
As shown in the table, N-cyclobutyladenosine displays high affinity for the A1 receptor with a Ki of 1.5 nM. The binding affinity is influenced by the size of the cycloalkyl ring, with the cyclopentyl derivative showing slightly higher affinity for the A1 receptor. These findings underscore the importance of the size and conformation of the cycloalkyl substituent for optimal interaction with the receptor's binding site.
Positional and Substituent Effects on the Purine Core and Cyclobutyl Moiety
The biological activity of this compound analogs can be further modulated by introducing substituents on either the purine core or the cyclobutyl moiety.
A comparative analysis of N-cyclobutyl substitution with other cycloalkyl groups, such as cyclohexyl, reveals the sensitivity of the biological target to the size and conformation of the N6-substituent.
As indicated in the table in section 3.3, N-cyclohexyladenosine also exhibits high affinity for the A1 adenosine receptor (Ki = 1.2 nM), comparable to that of the N-cyclobutyl analog. nih.gov However, the larger cyclohexyl group can lead to differences in selectivity profiles across other receptor subtypes. The conformational flexibility of the cyclohexyl ring, which can adopt chair and boat conformations, adds another layer of complexity to its interaction with the receptor compared to the more constrained cyclobutyl ring.
Influence of Modifications at the Purine C6 Position on Biological Activity
The C6 position of the purine ring is a critical site for interaction with biological targets, and modifications at this position can significantly modulate the pharmacological activity of N-substituted purine analogs. Structure-activity relationship (SAR) studies on various 6-substituted purine derivatives have revealed that the nature of the substituent at the C6 position dictates both the potency and the selectivity of the molecule.
In a series of purine derivatives developed as selective positive inotropic agents, the substituent at the C6 position was found to be a key determinant of activity. nih.gov Comparative studies demonstrated that thioether-linked derivatives at the C6 position were superior to their corresponding oxygen and nitrogen isosteres. nih.gov This suggests that the sulfur atom in the thioether linkage plays a crucial role in the interaction with the target, which is presumed to be the cardiac sodium channel. nih.gov The enhanced activity of the thioether analogs underscores the importance of the electronic and steric properties of the C6 substituent in achieving the desired biological effect.
While these findings are for a broader class of 6-substituted purines, they provide valuable insights into the potential for C6 modification of this compound to alter its biological profile. The data suggests that even subtle changes at this position can have a profound impact on the compound's pharmacological properties.
Table 1: Influence of C6-Substituent on Inotropic Activity of Purine Derivatives
| C6-Substituent Linkage | Relative Inotropic Activity |
| Thioether (-S-) | Superior |
| Ether (-O-) | Inferior to Thioether |
| Amine (-NH-) | Inferior to Thioether |
This table illustrates the general findings from a study on 6-substituted purine derivatives, indicating the superior activity of thioether linkages compared to oxygen and nitrogen isosteres. nih.gov
Regioselective N-Substitution Patterns (N7 versus N9) and their Pharmacological Implications
The regioselectivity of substitution on the purine ring, specifically at the N7 versus the N9 position, has profound implications for the pharmacological properties of the resulting isomers. While N9-substituted purines are more commonly studied due to their analogy to natural nucleosides, N7-substituted analogs represent a less explored area of chemical space with the potential for unique biological activities. nih.govnih.gov
N7-alkylated purines have been reported to exhibit a range of biological effects, including cytotoxic, antiviral, and anticancer activities. nih.gov The distinct spatial arrangement of the substituent at the N7 position compared to the N9 position can lead to differential binding to target proteins and, consequently, different pharmacological outcomes.
A study directly comparing N9- and N7-substituted 6-aminopurines as kinase inhibitors found that the substitution pattern significantly influenced their inhibitory profiles. nih.gov While both isomers showed inhibitory activity against Epidermal Growth Factor Receptor (EGF-R) and Vascular Endothelial Growth Factor Receptor (VEGF-R), the N7 isomer of 2-(6-amino-purin)-1-(1H-indole-3-yl)ethanone was found to be specific for VEGF-R2, whereas the corresponding N9 derivative also inhibited other kinases like MNK1 and IRR. nih.gov This demonstrates that the N7 substitution can confer greater selectivity for a specific biological target.
In the context of antiviral agents, the position of the cyclobutyl group is critical for activity. Enantiomeric cyclobutyl adenine (B156593) analogues designed as antiviral agents showed that the isomers mimicking the absolute configuration of natural nucleosides (N9 substitution) were highly active against a range of herpesviruses. nih.gov In contrast, the isomers with the opposite configuration were devoid of antiherpes activity. nih.gov This highlights the stringent stereochemical and positional requirements of the viral enzymes that these compounds target.
The physicochemical properties of N7 and N9 isomers also differ, which can affect their pharmacokinetic profiles. Generally, N7 isomers are more polar than their N9 counterparts, which can be observed in their chromatographic behavior. nih.gov Furthermore, the stability of the N-substituent can be influenced by its position on the purine ring. For instance, a tert-butyl group at the N7 position was found to be less stable in the presence of acids compared to the same group at the N9 position. nih.gov
Table 2: Pharmacological Profile of N7 vs. N9 Substituted 6-Aminopurine Derivatives
| Compound | Substitution Position | Kinase Inhibition Profile |
| 2-(6-amino-purin)-1-(1H-indole-3-yl)ethanone | N9 | Inhibits EGF-R, VEGF-R, MNK1, IRR |
| 2-(6-amino-purin)-1-(1H-indole-3-yl)ethanone | N7 | Specific for VEGF-R2 |
This table summarizes the findings of a study comparing the kinase inhibitory profiles of N7 and N9 substituted 6-aminopurines, highlighting the greater selectivity of the N7 isomer in this specific case. nih.gov
Biological Target Engagement and Mechanistic Investigations in Vitro Studies
Modulation of Purine (B94841) Biosynthesis Pathways and Related Enzymes
The de novo synthesis of purine nucleotides is a fundamental cellular process, with inosine-5′-monophosphate dehydrogenase (IMPDH) acting as a critical, rate-limiting enzyme. IMPDH catalyzes the NAD+-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the first committed step in the biosynthesis of guanine (B1146940) nucleotides. mdpi.com Inhibition of IMPDH leads to the depletion of the intracellular guanine nucleotide pool, which can arrest DNA and RNA synthesis and ultimately halt cell proliferation. nih.gov This makes IMPDH a significant target for immunosuppressive, antiviral, and antimicrobial agents. mdpi.com
While direct inhibitory data for N-cyclobutyl-7H-purin-6-amine on IMPDH is not prominently available in the reviewed scientific literature, the purine scaffold is a well-established starting point for the development of IMPDH inhibitors. For instance, compounds related to mycophenolic acid (MPA), a known IMPDH inhibitor, have been synthesized and tested, showing inhibitory concentrations in the nanomolar range in cell-free assays. rsc.org The exploration of various purine analogs continues to be an active area of research to identify novel modulators of this essential metabolic pathway.
Interactions with Protein Kinase Targets (e.g., Janus Kinases)
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for mediating signaling from numerous cytokine and growth factor receptors. nih.gov Dysregulation of the JAK-STAT pathway is central to the pathophysiology of various autoimmune diseases and myeloproliferative neoplasms, making JAKs important therapeutic targets. nih.gov
Direct screening data for this compound against JAKs is not specified in the available literature. However, the structural motif of a cyclobutyl group attached to a nitrogen on a heterocyclic scaffold has been shown to be critical for potent and selective JAK inhibition. In the development of a selective JAK1 inhibitor, N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842), the cis-stereochemistry of the cyclobutyl ring was found to be essential for activity. This configuration allows the sulfonamide NH to form key hydrogen bond interactions with the backbone carbonyl of Arg1007 and the side chain of Asn1008 within the JAK1 kinase domain. nih.gov The trans-isomer of the same compound suffered a ~20-fold loss in potency, highlighting the specific conformational requirements for binding. nih.gov This demonstrates that the cyclobutyl group can serve as a valuable component in designing selective kinase inhibitors by positioning functional groups for optimal interaction within the ATP-binding site.
Recognition by Epigenetic "Reader" Proteins (e.g., YTH Domain-Containing Proteins)
Epigenetic modifications of RNA, often termed the "epitranscriptome," play a vital role in post-transcriptional gene regulation. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is recognized by specific "reader" proteins, most notably the YT521-B homology (YTH) domain-containing family (YTHDF1-3, YTHDC1-2). mdpi.comnih.gov These proteins bind to m6A-modified transcripts and can influence their stability, translation, and splicing. mdpi.comnih.gov
There is no direct evidence of this compound binding to YTH domains. However, research into small molecule inhibitors of this interaction has shown that nucleoside analogs can serve as effective tools. A screening of a nucleoside analogue library led to the discovery of a compound, referred to as "N-7," which acts as a pan-inhibitor of the YTH domain-m6A interaction. nih.govmdpi.com N-7 was shown to directly interact with and stabilize the YTH domains of YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2, preventing them from binding to m6A-containing RNA. mdpi.com This compound exhibited inhibitory activity across all five tested human YTH domains, demonstrating that the purine-like scaffold can be adapted to target these epigenetic reader proteins. mdpi.com
Table 1: Inhibitory Activity of Compound N-7 Against Human YTH Domains This interactive table presents the half-maximal inhibitory concentration (IC50) values for the YTH domain inhibitor N-7.
| Target Protein | IC50 (μM) |
|---|---|
| YTHDF1 | 30 |
| YTHDF2 | 35 |
| YTHDF3 | 48 |
| YTHDC1 | 45 |
| YTHDC2 | 42 |
Data sourced from a fluorescence polarization competition assay. mdpi.com
Anti-Infective Research and Enzyme Inhibition Studies
The re-emergence of drug-resistant tuberculosis has necessitated the discovery of novel therapeutic targets. tocris.com One of the most promising new targets in Mycobacterium tuberculosis is the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). nih.gov This essential flavoenzyme is involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. tocris.com
While no experimental studies have directly evaluated this compound as a DprE1 inhibitor, the purine scaffold is being actively explored for this target. Diverse chemical classes have been identified as DprE1 inhibitors, and recent in-silico studies have highlighted the potential of purine derivatives. For example, a 2024 computational study identified a complex substituted purine, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), as a potential lead compound against DprE1 based on molecular docking and dynamics simulations. mdpi.com This indicates that the purine core, with appropriate substitutions, is a viable scaffold for designing novel antitubercular agents targeting DprE1.
As discussed in section 4.1, IMPDH is a key enzyme in the de novo purine biosynthesis pathway, making it a viable target for antimicrobial agents. mdpi.com Many pathogens rely on this pathway for proliferation, and significant structural differences between microbial and mammalian IMPDHs suggest that selective inhibitors can be developed. mdpi.com
Specific inhibitory data for this compound against IMPDH is not available in the reviewed literature. Research efforts have typically focused on other classes of molecules, such as analogs of mycophenolic acid or ribavirin, which have demonstrated potent inhibition of the IMPDH enzyme in the nanomolar range in various assays. rsc.org The development of purine-based inhibitors remains an area of interest for targeting microbial IMPDH.
Adenosine (B11128) Receptor Ligand Binding, Agonism, and Antagonism Profiling
Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are subdivided into four subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating numerous physiological processes, including cardiovascular function and neurotransmission. N6-substituted adenosine analogs are a well-known class of compounds that exhibit varying affinities and selectivities for these receptor subtypes.
Direct and comprehensive binding data for this compound (as N6-cyclobutyladenosine) is limited. However, extensive research on the closely related analog, N6-cyclopentyladenosine (CPA) , provides significant insight into how N6-cycloalkyl substitution affects receptor engagement. CPA is a potent and highly selective A1 adenosine receptor agonist. It has been widely used as a tool compound to study A1 receptor function. rsc.org Its binding profile demonstrates high affinity for the human A1 receptor, with significantly lower affinity for the A2A and A3 subtypes, establishing it as a canonical A1-selective agonist.
Table 2: Binding Affinity Profile of N6-Cyclopentyladenosine (CPA) at Human Adenosine Receptors This interactive table displays the inhibitor constant (Ki) values for CPA, a close structural analog of N-cyclobutyladenosine, at different human adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) |
|---|---|
| Human A1 | 2.3 |
| Human A2A | 790 |
| Human A3 | 43 |
Data sourced from radioligand binding assays.
Advanced Analytical and Computational Methodologies in N Cyclobutyl 7h Purin 6 Amine Research
Spectroscopic Characterization for Molecular Structure and Stereochemistry
Spectroscopic methods are fundamental to confirming the chemical identity, purity, and three-dimensional structure of N-cyclobutyl-7H-purin-6-amine. These techniques provide unambiguous evidence of the compound's molecular framework and stereochemical details.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D Techniques)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide primary evidence for the compound's constitution by identifying the chemical environment of each hydrogen and carbon atom.
In ¹H NMR, characteristic signals for the purine (B94841) ring protons (H2 and H8) and the protons of the N-cyclobutyl group are observed. The integration of these signals confirms the proton count for each part of the molecule. For the cyclobutyl moiety, the chemical shifts and coupling patterns of the methine and methylene (B1212753) protons offer insights into the ring's conformation.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms, including the quaternary carbons of the purine core. Differentiating between the N7 and N9 isomers, which are common products in the synthesis of N-substituted purines, can be achieved by analyzing the chemical shift of the C5 carbon. nih.gov Typically, the C5 carbon in N7-alkylated purines is more shielded and appears at a lower chemical shift compared to its N9-alkylated counterpart. nih.gov
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the attachment point of the cyclobutyl group to the purine's N6-amine.
Representative NMR Data for this compound
This data is representative and may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
| H2 | ~8.1-8.3 | - | C4, C6 |
| H8 | ~8.3-8.5 | - | C4, C5, C7 |
| N-H | Variable | - | C6 |
| Cyclobutyl-CH | ~4.6-4.8 | ~45-48 | C6, Cyclobutyl-CH₂ |
| Cyclobutyl-CH₂ (α) | ~2.3-2.5 | ~30-32 | Cyclobutyl-CH, Cyclobutyl-CH₂ (β) |
| Cyclobutyl-CH₂ (β) | ~1.7-1.9 | ~15-17 | Cyclobutyl-CH, Cyclobutyl-CH₂ (α) |
| C2 | - | ~152-154 | H2 |
| C4 | - | ~148-150 | H2, H8 |
| C5 | - | ~120-123 | H8 |
| C6 | - | ~155-157 | H2, Cyclobutyl-CH |
| C8 | - | ~140-142 | H8 |
X-ray Crystallography for Ligand-Target Complex Structures and Conformational Insights
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and its non-covalent interactions when bound to a biological target, such as a protein. While a specific publicly available crystal structure of this compound in a complex was not identified in the reviewed literature, this technique is paramount for validating computational models and understanding structure-activity relationships for this class of compounds.
The process involves crystallizing the ligand in complex with its target protein and diffracting X-rays through the crystal. The resulting diffraction pattern is used to generate an electron density map, into which an atomic model of the protein-ligand complex is built and refined. wikipedia.org The resolution of the structure, measured in angstroms (Å), indicates the level of detail in the model. wikipedia.org
For a compound like this compound, a high-resolution crystal structure would reveal:
Binding Pose: The exact orientation and conformation of the compound within the protein's binding site.
Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and amino acid residues of the target. For instance, the purine ring's nitrogen atoms could act as hydrogen bond acceptors, while the N6-amino group could be a hydrogen bond donor.
Conformational Changes: Any induced-fit changes in the protein structure upon ligand binding. hcplive.com
Role of Water: The position of water molecules in the binding site and whether they mediate interactions between the ligand and the protein.
This structural information is critical for rational drug design, allowing for modifications to the ligand to improve potency and selectivity.
Computational Chemistry and Molecular Modeling
Computational techniques are essential for predicting and analyzing the behavior of this compound at a molecular level, providing insights that can guide experimental work.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand like this compound binds to a protein target.
Molecular Docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves:
Defining a binding site on the target protein, often from an existing crystal structure or homology model.
Generating multiple possible conformations of the ligand.
Systematically placing these conformations into the binding site.
Using a scoring function to estimate the binding affinity for each pose, ranking the most likely binding modes.
For this compound, docking could be used to screen potential protein targets (e.g., kinases, polymerases) and generate hypotheses about key binding interactions.
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. arxiv.org Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, simulating the complex's behavior in a solvated environment. mdpi.com MD simulations can:
Assess the stability of the predicted binding pose.
Reveal conformational changes in both the ligand and the protein during the binding event.
Identify stable water-mediated interactions. nih.gov
Be used to calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone.
Computational studies on related N6-substituted adenosine (B11128) derivatives have been used to rationalize observed structure-activity relationships, demonstrating the utility of these methods for this compound class. frontiersin.org
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.gov DFT has become a widely used method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost.
For this compound, DFT calculations can determine:
Optimized Geometry: The lowest energy conformation of the molecule in the gas phase or solution.
Electronic Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, hydrogen bond acceptor sites) and electron-poor (positive potential, hydrogen bond donor sites) regions. This is crucial for understanding non-covalent interactions.
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, hybridization, and intramolecular charge transfer interactions, further clarifying the molecule's electronic structure.
These quantum calculations provide fundamental insights into the intrinsic properties of this compound, which govern its interactions with other molecules.
Conceptual DFT-Derived Properties for this compound
| Property | Significance |
| HOMO Energy | Related to the ability to donate electrons (oxidation potential). |
| LUMO Energy | Related to the ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| MEP Minima/Maxima | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Application of Machine Learning in Predictive Modeling and Compound Design
Machine learning (ML) is increasingly applied in drug discovery and chemical research to build predictive models and design new compounds. For a compound like this compound, ML can be used in several ways.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. An ML-based QSAR model for purine analogs could be developed as follows:
A dataset of purine derivatives with known biological activity (e.g., IC₅₀ values) against a specific target is compiled.
For each molecule, a set of numerical features, or "molecular descriptors," is calculated (e.g., molecular weight, polarity, shape, electronic properties from DFT).
An ML algorithm (e.g., Random Forest, Support Vector Machine (SVM), or a neural network) is trained on this dataset to learn the relationship between the descriptors and the activity.
The trained model can then predict the activity of new, untested compounds like this compound.
Recent studies have successfully used ML models to analyze the role of purine metabolism in diseases, demonstrating the power of this approach in a related biological context. mdpi.com
Generative Models for Compound Design: Advanced ML techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used for de novo drug design. These models can be trained on large libraries of known molecules and learn the underlying rules of chemical structure and stability. They can then be directed to generate novel molecules that are similar to a starting scaffold like this compound but optimized for desired properties, such as higher predicted activity or better drug-like characteristics.
Emerging Trends and Future Perspectives in N Cyclobutyl 7h Purin 6 Amine Research
Development of Novel and Sustainable Synthetic Strategies for Diversification
The synthesis of purine (B94841) analogs is a cornerstone of drug discovery, and researchers are increasingly focused on developing methods that are not only efficient and scalable but also environmentally sustainable. digitellinc.com Traditional methods for the synthesis of N-substituted purines often involve multi-step processes that can be time-consuming and generate significant waste.
Recent advancements have seen the rise of innovative strategies such as photocatalyst-free, visible-light-enhanced annulation approaches for creating purine analogs. acs.org These methods offer milder reaction conditions and avoid the use of heavy metal catalysts, aligning with the principles of green chemistry. acs.org For the specific synthesis of N-cyclobutyl-7H-purin-6-amine, established methods often rely on the nucleophilic substitution of a halogenated purine precursor with cyclobutylamine (B51885). A common starting material is 6-chloropurine (B14466), which reacts with cyclobutylamine in the presence of a base and a suitable solvent system.
Future research in this area is geared towards the development of one-pot synthesis protocols and the use of flow chemistry to streamline production and enhance safety and efficiency. Furthermore, the exploration of enzymatic and biocatalytic methods presents an exciting frontier for the enantioselective synthesis of chiral cyclobutyl-containing purine analogs, which could lead to compounds with improved pharmacological profiles.
In-Depth Elucidation of Molecular Recognition and Signaling Pathways
Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for their development as therapeutic agents. The purine scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes involved in nucleic acid metabolism. nih.gov
The cyclobutyl moiety at the N6-position of the purine ring plays a significant role in defining the compound's binding affinity and selectivity. This group can influence the molecule's conformation and its ability to fit into the binding pockets of target proteins. For instance, in the context of P2Y receptors, substitutions on the purine ring and the ribose (or a carbocyclic replacement like a cyclobutyl group) can dramatically alter agonist or antagonist activity. nih.gov
Advanced techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling are being employed to visualize and understand these interactions in atomic detail. nih.gov This knowledge is critical for elucidating the specific signaling pathways modulated by this compound analogs. For example, research on purine-based derivatives has shown their potential to inhibit targets like Janus kinase 2 (JAK2) and bromodomain-containing protein 4 (BRD4), which are involved in inflammatory and cancer-related signaling pathways. nih.gov Future studies will likely focus on identifying the precise downstream effects of these interactions, including their impact on gene expression and cellular phenotypes.
Design and Application as Chemical Probes for Biological Systems
Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. mdpi.comchemicalprobes.org An ideal chemical probe is a small molecule with high affinity and selectivity for a specific target, allowing for the interrogation of that target's function in a cellular or organismal context. mdpi.com this compound derivatives, with their potential for high potency and selectivity, are attractive candidates for development as chemical probes.
By incorporating reporter tags such as fluorophores, biotin, or photo-reactive groups, these purine analogs can be transformed into powerful tools for various applications. mdpi.commdpi.com For example, a fluorescently labeled this compound analog could be used to visualize the subcellular localization of its target protein via microscopy. Photo-affinity labeling probes can be used to covalently crosslink to their target protein upon photo-irradiation, enabling the identification of direct binding partners from complex biological mixtures.
The development of such probes requires a deep understanding of the structure-activity relationship (SAR) to ensure that the addition of a tag does not significantly impair the compound's binding affinity or selectivity. The insights gained from using these chemical probes can validate new drug targets and provide a deeper understanding of the biological roles of their cognate proteins.
Rational Design of Highly Potent and Selective Purine Analogs with Cyclobutyl Moieties
The ultimate goal of many medicinal chemistry programs is the rational design of drugs with high potency, selectivity, and favorable pharmacokinetic properties. The information gathered from synthetic advancements and molecular recognition studies provides a solid foundation for the rational design of novel this compound analogs.
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach to guide the design of new inhibitors. nih.gov By examining the co-crystal structure of a lead compound bound to its target, chemists can identify opportunities to introduce modifications that enhance binding affinity and selectivity. For example, the cyclobutyl group can be further functionalized or replaced with other cycloalkyl or heterocyclic moieties to explore different regions of the binding pocket and optimize interactions. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in this process by predicting the binding modes and affinities of virtual compounds before they are synthesized. This in silico screening can significantly accelerate the drug discovery process and reduce the number of compounds that need to be synthesized and tested. The integration of these computational and experimental approaches will be pivotal in developing the next generation of highly potent and selective purine-based therapeutics with cyclobutyl features for a range of diseases. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can the crystal structure of N-cyclobutyl-7H-purin-6-amine be determined experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for structure elucidation. Refine the data using SHELXL for small-molecule crystallography, which is optimized for high-resolution data and can handle hydrogen atom positioning and thermal displacement parameters . Visualize and analyze the refined structure with Mercury CSD to identify intermolecular interactions (e.g., hydrogen bonding, π-stacking) and packing patterns . For validation, compare bond lengths and angles with similar purine derivatives (e.g., 7-methyl-7H-purin-6-amine, CAS 935-69-3) .
Q. What synthetic routes are feasible for this compound?
- Methodological Answer : Start with adenine (7H-purin-6-amine) and employ nucleophilic substitution at the N6 position using cyclobutyl bromide or iodide. Optimize reaction conditions (e.g., DMF as solvent, NaH as base, 60–80°C for 12–24 hours) to enhance regioselectivity . Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography (silica gel, CHCl₃:MeOH gradient) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and stability of this compound be assessed?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 260 nm) .
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze degradation products via LC-MS .
- Physicochemical Properties : Calculate log P (iLOGP: ~0.44) and solubility using computational tools, referencing data from structurally similar compounds like N-methyl-7H-purin-6-amine (CAS 443-72-1) .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?
- Methodological Answer :
- Ambiguity in Peak Assignment : Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. Compare with published spectra of analogous compounds (e.g., N-(furan-2-ylmethyl)-7H-purin-6-amine) .
- Dynamic Effects : Investigate tautomeric equilibria (e.g., N7 vs. N9 protonation) using variable-temperature NMR or computational modeling (DFT) .
Q. What strategies improve regioselectivity in alkylation reactions targeting the purine N6 position?
- Methodological Answer :
- Steric and Electronic Control : Use bulky bases (e.g., DBU) to deprotonate the N6 amine selectively. Introduce directing groups (e.g., halogens) to modulate reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N6 alkylation over competing N7/N9 reactions .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to adenosine receptors or kinases. Validate with crystal structures of purine-protein complexes (e.g., PDB entries) .
- ADMET Profiling : Predict BBB permeability (e.g., not expected, based on log P < 1) and cytochrome P450 interactions using ADMETlab 2.0, referencing data from N-methyl derivatives .
Q. How to address contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay-Specific Factors : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO tolerance) .
- Metabolic Stability : Test compound stability in assay media via LC-MS to rule out false negatives from degradation .
- Orthogonal Assays : Validate kinase inhibition claims using both enzymatic (e.g., ADP-Glo) and cellular (e.g., Western blot for phosphorylated targets) assays .
Q. What experimental designs are recommended for studying the compound’s interaction with DNA/RNA?
- Methodological Answer :
- Spectroscopic Analysis : Use UV-Vis titration to monitor hypochromicity shifts indicative of intercalation.
- Thermal Denaturation : Measure ΔTₘ of DNA duplexes via circular dichroism (CD) to assess binding strength .
- Competitive Binding Assays : Employ ethidium bromide displacement assays with fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
